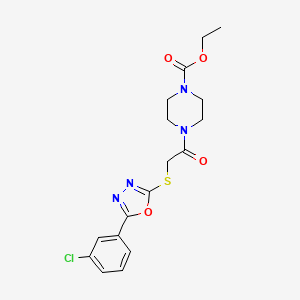![molecular formula C12H13NO2S B2482437 Ethyl-2-[2H-1,4-Benzothiazin-3(4H)-yliden]acetat CAS No. 99803-05-1](/img/structure/B2482437.png)
Ethyl-2-[2H-1,4-Benzothiazin-3(4H)-yliden]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate is a chemical compound with the molecular formula C12H13NO2S It belongs to the class of benzothiazine derivatives, which are known for their diverse biological and pharmacological activities
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other benzothiazine derivatives and heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate typically involves the condensation of 2-aminobenzenethiol with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzothiazine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazine derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Wirkmechanismus
The mechanism of action of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate can be compared with other benzothiazine derivatives, such as:
2H-1,4-Benzothiazin-3(4H)-one: Known for its calcium antagonistic and calmodulin antagonistic activities.
1,2,3-Triazolylmethyl-2H-1,4-benzothiazine: Exhibits significant antibacterial activity.
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Used in the synthesis of pyrido[3,2-b][1,4]benzothiazines with potential antitumor properties.
The uniqueness of ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate lies in its specific chemical structure, which imparts distinct biological activities and reactivity patterns compared to other benzothiazine derivatives.
Eigenschaften
IUPAC Name |
ethyl (2Z)-2-(4H-1,4-benzothiazin-3-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNXUBYWPNSIE-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/CSC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)


![4-(6-{[(2-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2482372.png)


![8-methoxy-5-(4-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2482377.png)
![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)

![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2482370.png)
![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)
